Home > Products > Screening Compounds P106984 > HIV-1 inhibitor-60
HIV-1 inhibitor-60 - 1443461-21-9

HIV-1 inhibitor-60

Catalog Number: EVT-288346
CAS Number: 1443461-21-9
Molecular Formula: C48H73ClN2O6
Molecular Weight: 809.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK2838232 is a novel human immune virus (HIV) maturation inhibitor being developed for the treatment of chronic HIV infection. GSK2838232 is a betulin derivative.
Source and Classification

HIV-1 inhibitor-60 belongs to a class of compounds known as integrase inhibitors. These inhibitors are designed to interfere with the function of the integrase enzyme, thereby preventing the successful integration of viral DNA into the host cell's DNA. The compound is synthesized through various chemical methods that optimize its efficacy and minimize potential side effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of HIV-1 inhibitor-60 involves several key steps. A common synthetic route includes:

  1. Starting Materials: The synthesis often begins with readily available aromatic compounds such as pyridine or quinoline derivatives.
  2. Lithiation: The introduction of functional groups is achieved through lithiation reactions, which prepare the compound for further modifications.
  3. Coupling Reactions: Techniques like Suzuki-Miyaura coupling are frequently employed to link different molecular fragments, enhancing the structural complexity and biological activity of the final product.
  4. Purification: After synthesis, compounds are purified using chromatography techniques to ensure high purity and yield.
Molecular Structure Analysis

Structure and Data

The molecular structure of HIV-1 inhibitor-60 can be characterized by its distinct functional groups that contribute to its biological activity. Key features include:

  • Core Structure: The compound typically features a bicyclic or tricyclic core that is essential for binding to the integrase enzyme.
  • Functional Groups: Various substituents such as halogens or alkyl groups are strategically placed to enhance binding affinity and selectivity.

The exact molecular formula and mass can vary based on specific synthetic routes, but it generally falls within a range typical for small organic molecules targeting protein interactions.

Chemical Reactions Analysis

Reactions and Technical Details

HIV-1 inhibitor-60 undergoes several critical reactions during its synthesis:

  1. Bromination: This reaction introduces bromine atoms into the aromatic rings, which can later be substituted to create more complex structures.
  2. Acylation: Acylation reactions are used to attach acyl groups that improve the compound's pharmacokinetic properties.
  3. Hydrolysis: Certain steps involve hydrolysis to remove protective groups or convert intermediates into active forms.

These reactions are carefully controlled to maximize yield and minimize by-products .

Mechanism of Action

Process and Data

HIV-1 inhibitor-60 functions by binding to the integrase enzyme, blocking its ability to facilitate the integration of viral DNA into host DNA. The mechanism involves:

  • Competitive Inhibition: The compound competes with viral DNA for binding sites on the integrase enzyme.
  • Conformational Changes: Binding induces conformational changes in the integrase that prevent it from performing its function effectively.

Studies have shown that this inhibition leads to a significant reduction in viral replication rates in vitro .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HIV-1 inhibitor-60 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide and ethanol, which aids in formulation for biological assays.
  • Melting Point: The melting point can vary significantly based on purity but is generally consistent with similar compounds in its class.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm these properties .

Applications

Scientific Uses

HIV-1 inhibitor-60 has several applications in scientific research:

  • Antiviral Research: It serves as a lead compound in the development of new antiviral therapies targeting HIV.
  • Structural Biology Studies: The compound is used in crystallography studies to understand integrase interactions at a molecular level.
  • Drug Development: Its synthesis pathways provide insights into designing more effective inhibitors with improved pharmacological profiles.
Introduction to HIV-1 Pathogenesis and Therapeutic Targeting

Human immunodeficiency virus type 1 (HIV-1) remains a global health challenge despite advances in antiretroviral therapy. The virus establishes chronic infection through its ability to integrate into host genomes, evade immune responses, and develop drug resistance. Current therapeutic strategies target specific stages of the viral life cycle, with viral entry representing a critical intervention point due to its role in establishing initial infection. Small-molecule inhibitors like HIV-1 inhibitor-60 exemplify the rational drug design approach targeting vulnerable stages of HIV-1 pathogenesis [2] [3].

Molecular Biology of HIV-1 Replication Cycle

The HIV-1 replication cycle comprises sequential steps that are potential therapeutic targets:

  • Viral Entry: Initiated by gp120 binding to CD4 receptors on host cells (primarily CD4⁺ T-cells and macrophages), inducing conformational changes that expose co-receptor binding sites (CCR5 or CXCR4). This engagement triggers gp41-mediated fusion between viral and cellular membranes [3].
  • Reverse Transcription & Integration: Following entry, viral RNA is reverse-transcribed into DNA by reverse transcriptase (RT). The resulting dsDNA is transported to the nucleus and integrated into host chromatin via integrase (IN) [5] [8].
  • Assembly and Maturation: After viral gene expression, polyproteins (Gag-Pol) are cleaved by protease (PR) into functional components. Mature virions bud from the host cell to propagate infection [5].

Table 1: Key HIV-1 Enzymes and Structural Proteins in Pathogenesis

Viral ComponentFunctionTherapeutic Target
Envelope glycoprotein gp120/gp41Mediates host cell attachment and membrane fusionEntry inhibitors (e.g., HIV-1 inhibitor-60)
Reverse transcriptase (RT)Converts viral RNA to dsDNANRTIs/NNRTIs
Integrase (IN)Catalyzes viral DNA integration into host genomeINSTIs
Protease (PR)Cleaves Gag-Pol polyproteins into mature proteinsProtease inhibitors
Tat proteinTransactivates viral transcriptionExperimental agents

Role of Key Viral Enzymes and Structural Proteins in Infection

Structural Proteins:

  • The Env complex (gp120/gp41) dictates cellular tropism. Early infection typically involves CCR5-tropic (R5) strains, while CXCR4-using (X4) variants emerge in advanced disease, accelerating CD4⁺ T-cell depletion [2] [3].
  • Regulatory proteins (Tat, Rev): Tat potently enhances viral transcription by binding TAR RNA. Extracellular Tat (eTat) also modulates immune cell function and promotes inflammation [9].

Catalytic Enzymes:

  • Reverse transcriptase’s error-prone activity generates viral diversity, facilitating immune escape and drug resistance [8].
  • Protease enables virion maturation; mutations in its substrate-binding pockets compromise inhibitor efficacy [5].

Rationale for Targeting HIV-1 with Small-Molecule Inhibitors

Small-molecule inhibitors offer distinct advantages over biologics:

  • Oral bioavailability: Enables convenient dosing (e.g., maraviroc, a CCR5 antagonist) compared to injectable biologics like ibalizumab (anti-CD4 mAb) [2].
  • Resistance management: Compounds targeting novel epitopes circumvent pre-existing resistance. For example, attachment inhibitors like BMS-663068 bind gp120’s CD4-binding pocket, blocking engagement with host receptors [2] [10].
  • Cost and scalability: Lower production costs than monoclonal antibodies (e.g., broadly neutralizing antibodies) [10].

Table 2: Classes of HIV-1 Entry Inhibitors

ClassMechanismRepresentative Agents
Attachment inhibitorsBlock gp120-CD4 interactionBMS-663068, HIV-1 inhibitor-60
Post-attachment inhibitorsBind CD4 after gp120 engagementIbalizumab (mAb)
CCR5 antagonistsAllosterically inhibit CCR5 coreceptorMaraviroc, Cenicriviroc
Fusion inhibitorsPrevent gp41 conformational changesEnfuvirtide (T-20)

HIV-1 inhibitor-60 (compound 45) exemplifies a next-generation attachment inhibitor designed to:

  • Prevent viral attachment by sterically occluding the CD4-binding site on gp120.
  • Overcome limitations of earlier molecules (e.g., BMS-488043’s suboptimal pharmacokinetics) through enhanced binding affinity [1] [2].

Table 3: Chemical Profile of HIV-1 Inhibitor-60

PropertyValue
CAS Registry Number1443461-21-9
Molecular FormulaC₄₈H₇₃ClN₂O₆
Molecular Weight809.56 g/mol
Chemical ClassSmall-molecule attachment inhibitor
MechanismBinds gp120, blocks CD4 engagement

Properties

CAS Number

1443461-21-9

Product Name

HIV-1 inhibitor-60

IUPAC Name

4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid

Molecular Formula

C48H73ClN2O6

Molecular Weight

809.57

InChI

InChI=1S/C48H73ClN2O6/c1-30(2)40-34(52)26-48(37(53)29-51(24-23-50(10)11)28-31-13-12-14-32(49)25-31)22-21-46(8)33(41(40)48)15-16-36-45(7)19-18-38(57-39(54)27-43(3,4)42(55)56)44(5,6)35(45)17-20-47(36,46)9/h12-14,25,30,33,35-38,53H,15-24,26-29H2,1-11H3,(H,55,56)/t33-,35+,36-,37+,38+,45+,46-,47-,48+/m1/s1

InChI Key

DSNMRZSQABDJDK-PZFKGGKESA-N

SMILES

CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(CN(CCN(C)C)CC6=CC(=CC=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C

Solubility

Soluble in DMSO, not in water

Synonyms

GSK2838232; GSK-2838232; GSK 2838232.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.